5-Tert-butyl-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-tert-butyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-6(9)5-10-11(7)4/h5H,9H2,1-4H3 |
InChI Key |
ZLAXNUWXUZOQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a one-pot two-step synthesis starting from 3-Tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via a solvent-free condensation/reduction sequence, forming an N-(5-pyrazolyl)imine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of solvent-free condensation and reductive amination, as used in laboratory synthesis, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reductive amination is a common reaction, where the compound reacts with aldehydes or ketones in the presence of reducing agents.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyrazole oxides.
Reduction: N-(5-pyrazolyl)imine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical ingredients.
Organic Synthesis: The compound is used in the preparation of heterocyclic scaffolds and fused heterocycles.
Material Science: Pyrazole derivatives are explored for their potential use in the development of functional materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets through its amino and pyrazole groups. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazole Derivatives
Structural Isomerism and Substituent Effects
Positional isomerism significantly influences physicochemical and biological properties. Key comparisons include:
Position of Substituents
- 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine : Tert-butyl (C5), methyl (C1), amine (C4).
- 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (PubChem CID: 2735287): Tert-butyl (C3), methyl (C1), amine (C5). Despite identical molecular weight (181.25 g/mol), the altered substituent positions may affect steric interactions and hydrogen-bonding capacity, critical for target binding .
Aromatic vs. Aliphatic Substitutions
- 4-(4-tert-Butylphenyl)-1H-pyrazol-5-amine (CAS 1015845-73-4): Incorporates a phenyl ring with a para-tert-butyl group.
Physicochemical Properties
The table below summarizes key parameters:
<sup>a</sup>logP: Predicted octanol-water partition coefficient. <sup>b</sup>PSA: Polar surface area, indicative of membrane permeability.
Key Observations:
- Lipophilicity : Bulkier substituents (e.g., phenyl-tert-butyl) increase logP, favoring membrane penetration but risking solubility challenges .
- Polar Surface Area (PSA) : Lower PSA (~41.6 Ų) in methyl/tert-butyl analogs suggests better blood-brain barrier permeability compared to phenyl-substituted derivatives (PSA >50 Ų).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of tert-butyl-substituted precursors with hydrazine derivatives. Key steps include optimizing reaction temperature (80–120°C) and solvent selection (e.g., ethanol or DMF) to enhance regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine product. Yield improvements (60–75%) are achievable by controlling stoichiometry and avoiding over-substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., tert-butyl at δ 1.3 ppm, pyrazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 194.2) .
- IR : Stretching vibrations for N-H (3350–3400 cm) and C-N (1250–1300 cm) confirm amine functionality .
Q. How can researchers design in vitro assays to evaluate the antimicrobial potential of this compound?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Minimum inhibitory concentration (MIC) values can be determined via optical density measurements (OD) after 18–24 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with modified substituents (e.g., replacing tert-butyl with ethyl or phenyl groups). Use statistical tools (e.g., ANOVA) to analyze bioactivity differences. Molecular docking (AutoDock Vina) can predict binding affinities to targets like bacterial enoyl-ACP reductase, explaining potency variations .
Q. How can X-ray crystallography be applied to determine the solid-state structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Collect diffraction data using a synchrotron source (λ = 0.710–0.920 Å) and refine with SHELXL . Key parameters: space group (e.g., P2/c), R-factor (<5%), and hydrogen-bonding networks (N-H⋯N interactions stabilize the lattice) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), bioavailability, and metabolic stability. Molecular dynamics simulations (GROMACS) assess membrane permeability. ADMET predictions highlight potential CYP450 interactions, guiding toxicity studies .
Q. How should researchers handle and store this compound to ensure stability during long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
